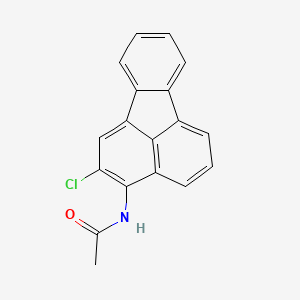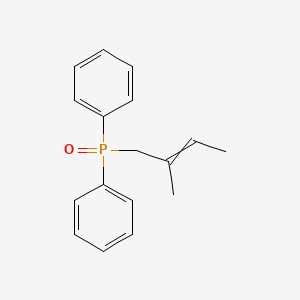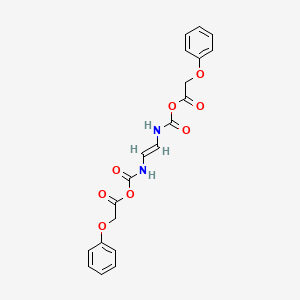
3-Acetamido-4'-chloro-3-biphenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetamido-4’-chloro-3-biphenylacetic acid is an organic compound with the molecular formula C16H14ClNO3 It is a derivative of biphenylacetic acid, characterized by the presence of an acetamido group and a chloro substituent on the biphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-4’-chloro-3-biphenylacetic acid typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of 3-Acetamido-4’-chloro-3-biphenylacetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for further applications.
化学反応の分析
Types of Reactions
3-Acetamido-4’-chloro-3-biphenylacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
3-Acetamido-4’-chloro-3-biphenylacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
作用機序
The mechanism of action of 3-Acetamido-4’-chloro-3-biphenylacetic acid involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects may be due to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process . The compound may also interact with other pathways and receptors, contributing to its overall biological activity.
類似化合物との比較
Similar Compounds
- 3-Acetamido-4’-bromo-3-biphenylacetic acid
- 3-Acetamido-4’-fluoro-3-biphenylacetic acid
- 3-Acetamido-4’-iodo-3-biphenylacetic acid
Uniqueness
3-Acetamido-4’-chloro-3-biphenylacetic acid is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. Compared to its bromo, fluoro, and iodo analogs, the chloro derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
特性
CAS番号 |
75852-45-8 |
|---|---|
分子式 |
C16H14ClNO3 |
分子量 |
303.74 g/mol |
IUPAC名 |
2-[3-(3-acetamido-4-chlorophenyl)phenyl]acetic acid |
InChI |
InChI=1S/C16H14ClNO3/c1-10(19)18-15-9-13(5-6-14(15)17)12-4-2-3-11(7-12)8-16(20)21/h2-7,9H,8H2,1H3,(H,18,19)(H,20,21) |
InChIキー |
NYOHOXIVIBUYPA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(C=CC(=C1)C2=CC=CC(=C2)CC(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



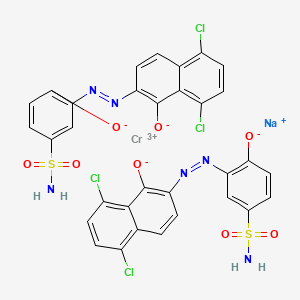
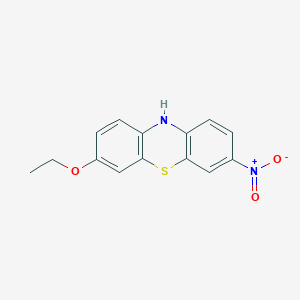
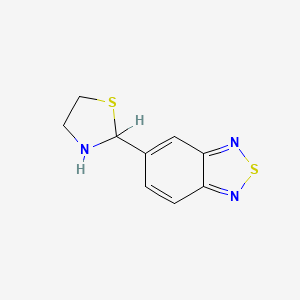
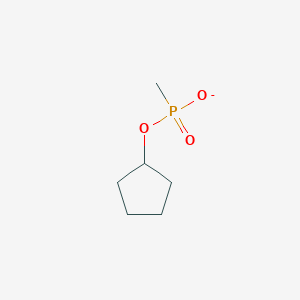
![1H-Pyrimido[4,5-E][1,3,4]oxadiazine](/img/structure/B14455558.png)
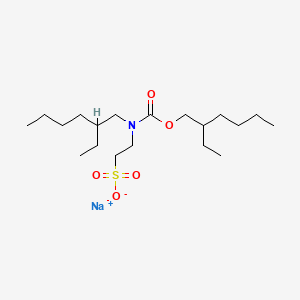
![1-[(Propan-2-yl)oxy]hepta-1,5-dien-4-ol](/img/structure/B14455572.png)
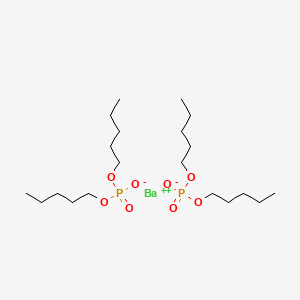
![4-[1-(4-Methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455577.png)
